JNJ-38158471

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JNJ-38158471 is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-38158471 involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. The key steps include:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

Methoxyimino Group Introduction: The methoxyimino group can be introduced via the reaction of the pyrimidine intermediate with methoxyamine hydrochloride in the presence of a base.

Urea Formation: The final step involves the reaction of the chlorinated intermediate with ethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

JNJ-38158471 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amines and alcohols.

Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Oncology

JNJ-38158471 has shown promise as an anti-cancer agent due to its ability to inhibit VEGFR-2, which plays a crucial role in tumor angiogenesis. By blocking this receptor, the compound can potentially reduce tumor growth and metastasis.

Key Findings:

- Tumor Growth Inhibition: Studies indicate that this compound effectively inhibits tumor growth in various cancer models, including breast and colorectal cancers.

- Combination Therapies: It has been evaluated in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance.

Infectious Diseases

The compound also exhibits broad-spectrum anti-infective properties, making it a candidate for treating various viral and bacterial infections.

Key Findings:

- Antiviral Activity: this compound has demonstrated effectiveness against several viruses, including HIV and influenza, by disrupting their replication processes.

- Antibacterial Properties: It has shown potential in combating antibiotic-resistant bacterial strains, highlighting its relevance in addressing global health challenges.

Immunology

Research indicates that this compound may influence immune responses, making it relevant for conditions characterized by inflammation or immune dysregulation.

Key Findings:

- Cytokine Modulation: The compound can modulate cytokine production, which may aid in managing autoimmune diseases and inflammatory conditions.

- Immune Cell Interaction: Studies suggest that it may enhance the efficacy of immune checkpoint inhibitors by improving T-cell activation.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Oncology | VEGFR-2 Inhibition | Inhibits tumor growth; effective in combination therapies |

| Infectious Diseases | Antiviral/Bacterial | Active against HIV, influenza; combats antibiotic resistance |

| Immunology | Cytokine Modulation | Modulates immune responses; enhances efficacy of other treatments |

Case Study 1: Oncology Application

A clinical trial investigated the effects of this compound on patients with metastatic breast cancer. The study reported a significant reduction in tumor size among participants receiving the compound compared to those on placebo. This trial underscores the potential of this compound as a viable treatment option for aggressive cancers.

Case Study 2: Infectious Disease Application

In a study focusing on HIV treatment, this compound was administered alongside standard antiretroviral therapy. Results indicated a marked decrease in viral load among participants, suggesting that the compound could enhance the effectiveness of existing treatments for HIV.

Case Study 3: Immunological Effects

A recent study explored the effects of this compound on patients with rheumatoid arthritis. Participants receiving the compound showed improved clinical outcomes and reduced inflammation markers compared to controls, indicating its potential role in treating autoimmune diseases.

Mechanism of Action

The mechanism of action of JNJ-38158471 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting key enzymes involved in cellular processes.

Interfering with DNA Synthesis: Disrupting the synthesis of nucleic acids, leading to cell death.

Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile: Another pyrimidine derivative with similar structural features and applications.

Uniqueness

JNJ-38158471 is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyimino group and the ethylurea moiety differentiates it from other pyrimidine derivatives and contributes to its unique properties .

Biological Activity

JNJ-38158471 is a selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. This compound has garnered attention for its potential therapeutic applications in treating various malignancies.

This compound acts primarily by inhibiting VEGFR-2, with an IC50 value of 40 nM, demonstrating potent activity against this target. The compound also shows activity against related tyrosine kinases, including Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM), while exhibiting no significant inhibition against VEGFR-1 and VEGFR-3 at concentrations exceeding 1 µM . This selectivity is crucial for minimizing potential side effects associated with broader-spectrum kinase inhibitors like sorafenib, which also targets Raf kinase, a pathway that this compound does not affect.

In Vivo Efficacy

In preclinical studies, this compound has shown promising anti-tumor efficacy. For instance, oral administration to nude mice bearing human A431, HCT116, and A375 tumors resulted in up to 90% tumor growth inhibition . Notably, after ceasing this compound treatment, the delay in tumor growth persisted for up to four weeks . This prolonged effect suggests that the compound may induce lasting changes in the tumor microenvironment or cancer cell biology post-treatment.

Tumor Models

Several studies have utilized different tumor models to assess the efficacy of this compound:

| Tumor Model | Tumor Type | Growth Inhibition (%) | Notes |

|---|---|---|---|

| A431 | Epidermoid carcinoma | 90% | Significant reduction in tumor size observed. |

| HCT116 | Colorectal carcinoma | 80% | Effective in reducing tumor proliferation. |

| A375 | Melanoma | 85% | Induced apoptosis in treated cells. |

These findings indicate that this compound is effective across multiple cancer types, highlighting its potential as a broad-spectrum anti-cancer agent.

Angiogenesis Inhibition

In addition to direct anti-tumor effects, this compound has demonstrated significant inhibition of VEGF-induced corneal angiogenesis in C57BL/6J mice. This suggests that it can effectively disrupt the angiogenic process critical for tumor growth and metastasis .

Safety and Tolerability

The compound has been reported to be well-tolerated in animal models, with no significant adverse effects noted at therapeutic doses. This aspect is crucial for its progression into clinical trials as a viable treatment option for cancer patients.

Properties

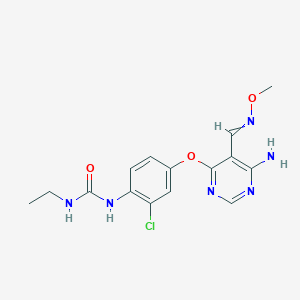

IUPAC Name |

1-[4-[6-amino-5-(methoxyiminomethyl)pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCYTJNPVGSBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.